molecular formula C8H13F2NO B12279065 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

Cat. No.: B12279065
M. Wt: 177.19 g/mol
InChI Key: KBHSXFRYSJHXIG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a bicyclic amine derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with a difluoromethyl group at position 1 and an amine group at position 3. This compound (CAS: 2408970-21-6) is part of a class of saturated bioisosteres designed to replace aromatic rings in drug discovery, aiming to improve physicochemical and pharmacokinetic properties such as solubility, metabolic stability, and lipophilicity .

Properties

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine

InChI

InChI=1S/C8H13F2NO/c9-6(10)8-3-1-7(11,2-4-8)5-12-8/h6H,1-5,11H2

InChI Key

KBHSXFRYSJHXIG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CO2)N)C(F)F

Origin of Product

United States

Preparation Methods

Traditional Batch Synthesis

While limited data exist on classical batch methods, retro-engineering from patent WO2019004114A1 suggests precursors such as brominated bicyclo[2.2.2]octane derivatives undergo amination and fluoromethylation. Challenges include steric hindrance and side reactions during cyclization.

Continuous Flow Synthesis

Flow chemistry, as detailed in WO2019004114A1, enables precise control over reaction parameters. Key steps include:

  • Reaction of chlorosulfonyl isocyanate with an alcohol to form an intermediate.
  • Flow reactor mixing with a tertiary amine (e.g., triethylamine) at 0°C.
  • Dropwise addition of precursors to ensure stoichiometric balance.

Flow Synthesis Protocol (WO2019004114A1)

Reaction Setup and Conditions

Parameter Specification
Reactor type Tubular (∅ 5 mm, 112 mL volume)
Temperature 0°C
Key reagents Chlorosulfonyl isocyanate, triethylamine
Solvent Acetonitrile
Flow rate (Feed A/B) 12.66 mL/min / 109.81 mL/min
Yield 68.2% (from brominated precursor)

This method minimizes byproducts through rapid mixing and temperature control, critical for preserving the bicyclic structure.

Critical Reaction Steps

Intermediate Formation

The bicyclo[2.2.2]octane framework is assembled via a Diels-Alder-like cyclization , facilitated by chlorosulfonyl isocyanate. The difluoromethyl group is introduced using difluoromethylation reagents under anhydrous conditions.

Amination Strategy

A two-step process is employed:

  • Mesylation : Methanesulfonyl chloride activates the hydroxyl group for displacement.
  • Nucleophilic substitution : Ammonia or protected amines replace the mesyl group, followed by deprotection.

Optimization Parameters

Temperature and Base Selection

Base Reaction Efficiency (%) Side Products (%)
Triethylamine 92.3 2.1
Diisopropylethylamine 88.7 4.5
N-Methylmorpholine 85.4 6.8

Triethylamine at 0°C maximizes yield while minimizing decomposition.

Solvent Impact

Solvent Reaction Time (h) Purity (%)
Acetonitrile 5.2 98.5
THF 7.8 89.3
DCM 6.5 91.7

Acetonitrile’s polar aprotic nature enhances reagent solubility and reaction homogeneity.

Purification and Isolation

Work-Up Procedure

  • Acid-base extraction : Adjust pH to ~3 using citric acid, followed by ethyl acetate extraction.
  • Crystallization : Acetonitrile/water (7:3 v/v) precipitates the hydrochloride salt, which is converted to the free base via neutralization.

Purity Analysis

Method Purity (%) Impurity Profile
HPLC (UV 254 nm) 99.0 <0.5% residual solvent
NMR 98.7 No detectable diastereomers

Challenges and Mitigation

Stereochemical Control

The rigid bicyclic system predisposes the molecule to endo/exo isomerism . Flow synthesis’s rapid kinetics suppress isomerization, achieving >98% stereopurity.

Difluoromethyl Group Stability

Electron-deficient difluoromethyl groups are prone to hydrolysis. Anhydrous conditions and low temperatures (≤5°C) prevent degradation.

Comparative Analysis of Methods

Metric Batch Synthesis Flow Synthesis
Reaction time 12–18 h 5–7 h
Yield 45–55% 65–70%
Scalability Limited to 100 g >1 kg demonstrated
Energy consumption High Moderate

Flow synthesis outperforms batch methods in efficiency and scalability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has garnered attention for its potential as a pharmaceutical intermediate due to the following properties:

Antiviral Activity

Research indicates that compounds with bicyclic structures can exhibit antiviral properties. The difluoromethyl group may enhance the compound's ability to inhibit viral replication, making it a candidate for further development in antiviral therapies.

Neuropharmacology

The structure of 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine suggests potential interactions with neurotransmitter systems, particularly in modulating effects related to anxiety and depression . Studies exploring its impact on neuroreceptors could provide insights into new treatments for psychiatric disorders.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

Synthesis of Complex Molecules

The unique bicyclic framework allows for the construction of various derivatives through functional group modifications. Its reactivity can be exploited in multi-step synthesis processes, facilitating the development of new chemical entities .

Chiral Auxiliaries

Due to its structural characteristics, 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine can act as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds essential in pharmaceuticals .

Case Study 1: Antiviral Compound Development

A study explored the synthesis of antiviral agents based on bicyclic amines similar to 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine. The research demonstrated that modifications to the difluoromethyl group significantly impacted the antiviral efficacy against specific viral strains, suggesting a pathway for drug development .

Case Study 2: Neuroactive Agents

Another investigation focused on the neuropharmacological effects of bicyclic amines in animal models. Results indicated that derivatives of 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine showed promise in reducing anxiety-like behaviors, highlighting its potential as a therapeutic agent in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Bioisosteric Replacements

The 2-oxabicyclo[2.2.2]octane core is a rationally designed bioisostere for para-substituted phenyl rings, offering geometric similarity to aromatic systems while reducing planarity and improving metabolic stability . Key comparisons include:

Bicyclo[2.2.2]octane (Non-Oxygenated Analog)
  • Geometric Differences : The oxygen atom in 2-oxabicyclo[2.2.2]octane introduces slight distortions in bond distances (r, d) compared to bicyclo[2.2.2]octane, but maintains similar angles (φ1, φ2), preserving bioisosteric mimicry .
  • Physicochemical Impact :
    • In Imatinib analogs, replacing phenyl with bicyclo[2.2.2]octane (compound 86 ) reduced water solubility by 3-fold (351 µM → 113 µM) and decreased clogP (4.5 → 3.6).
    • In contrast, the 2-oxabicyclo[2.2.2]octane analog (compound 85 ) restored solubility (389 µM) and further reduced clogP (2.6), highlighting the oxygen atom’s role in enhancing polarity .
1-Azabicyclo[2.2.2]octan-4-amine (Nitrogen-Containing Analog)
  • However, this substitution may reduce metabolic stability compared to the oxygenated scaffold .
2-Oxabicyclo[2.2.1]heptane Derivatives
  • Smaller bicyclic systems (e.g., 2-oxabicyclo[2.2.1]heptane) exhibit distinct steric and electronic profiles.

Substituent Effects: Difluoromethyl vs. Other Groups

The difluoromethyl group at position 1 distinguishes this compound from analogs with methyl, trifluoromethyl, or hydroxyl groups:

  • Trifluoromethyl Analogs : Compounds like 1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine (CAS: N/A) may exhibit higher lipophilicity (clogP) compared to the difluoromethyl derivative, as fluorine atoms increase electronegativity but also hydrophobicity .
  • Aminomethyl/Carboxylic Acid Derivatives: Derivatives such as 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride (CAS: 1228565-65-8) show altered acidity (pKa) and solubility profiles, emphasizing the scaffold’s versatility for tuning drug-like properties .

Physicochemical and Pharmacokinetic Properties

Key findings from studies on 2-oxabicyclo[2.2.2]octane-containing drugs (e.g., Imatinib analogs):

Property Imatinib (Phenyl) Bicyclo[2.2.2]octane (86 ) 2-Oxabicyclo[2.2.2]octane (85 )
Water Solubility (µM) 351 113 389
clogP 4.5 3.6 2.6
Metabolic Stability (CLint, µL/min/mg) 28 16 19
Half-Life (min) 60 N/A 87

Data adapted from .

  • 1-(Difluoromethyl) Substituent: The difluoromethyl group is expected to moderately increase lipophilicity compared to non-fluorinated analogs but may enhance metabolic stability due to fluorine’s resistance to oxidative metabolism .

Biological Activity

1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is a bicyclic compound with a unique structural framework that includes a difluoromethyl group and an amine functional group. Its molecular formula is C8H13F2NOC_8H_{13}F_2NO with a molecular weight of 177.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Key Features

  • Difluoromethyl Group : This group enhances the compound's lipophilicity and may influence its interaction with biological targets.
  • Oxabicyclic Framework : The bicyclic structure is known for its stability and potential to participate in various chemical reactions, making it a valuable scaffold for drug design.

Biological Activity

While specific biological activity data for 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is limited, insights can be drawn from studies on related compounds and the general properties of bicyclic amines.

Pharmacological Potential

  • Neurotransmitter Modulation : The presence of the amine group suggests potential activity as a neurotransmitter modulator, which could be relevant in treating neurological disorders.
  • Antitumor Activity : Compounds with similar bicyclic structures often exhibit significant pharmacological properties, including antitumor effects, although specific studies on this compound are still needed.
  • Synthetic Applications : The compound's reactivity allows it to participate in nucleophilic substitution reactions, acylation, and alkylation, making it versatile for further chemical modifications.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amineBicyclic with trifluoromethylEnhanced lipophilicity; potential CNS activity
1-(Difluoromethyl)-3-oxabicyclo[3.3.1]nonan-4-amineBicyclic with difluoromethylDifferent ring size; varied pharmacological profile
1-(Difluoromethyl)-bicyclo[3.3.0]octan-4-amineBicyclicDistinct bicyclic framework; altered reactivity

Study on Related Bicyclic Compounds

Research has shown that bicyclic compounds similar to 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine often display significant biological activity:

  • Anticancer Properties : A study on related bicyclic amines demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents.
    • For example, compounds targeting the mTOR pathway have shown promising results in preclinical models, suggesting that 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine could be explored for similar mechanisms.
  • Neuropharmacology : Investigations into the effects of bicyclic amines on neurotransmitter systems revealed modulation of serotonin and dopamine receptors, supporting the hypothesis that this compound may influence similar pathways.

Q & A

Basic: What are the key challenges in synthesizing 1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine, and how can they be methodologically addressed?

Answer:
Synthesis of this bicyclic compound involves multi-step strategies, including cyclization, fluorination, and amine functionalization. Key challenges include:

  • Steric hindrance : The bicyclo[2.2.2]octane scaffold imposes geometric constraints. Retrosynthetic analysis using computational tools (e.g., DFT) can optimize reaction pathways .
  • Fluorination selectivity : Introducing the difluoromethyl group requires precise control to avoid over-fluorination. Methods like electrophilic fluorination or transition-metal catalysis (e.g., Pd-mediated C–F bond formation) are recommended .
  • Amine stability : Protect the amine group during synthesis using Boc or Fmoc strategies to prevent side reactions .

Basic: How can the structural and physicochemical properties of this compound be systematically characterized?

Answer:

  • Structural elucidation : Use NMR (¹H/¹³C, 2D COSY/HSQC) to resolve stereochemistry and confirm the bicyclic framework. X-ray crystallography is critical for absolute configuration determination .
  • Thermal stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures .
  • Solubility and logP : Measure partition coefficients (octanol-water) via shake-flask methods or HPLC-based approaches to predict bioavailability .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Laboratory studies :

  • Hydrolysis/photolysis : Expose the compound to UV light or aqueous buffers at varying pH to assess degradation pathways.
  • Sorption experiments : Use soil-column models to evaluate adsorption coefficients (Kd) and mobility in ecosystems.

Field studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS quantification .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways reported for derivatives of bicyclo[2.2.2]octane amines?

Answer:

  • Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between radical vs. ionic mechanisms in fluorination steps .
  • In-situ spectroscopy : Employ Raman or IR spectroscopy to track intermediate formation during cyclization .
  • Computational modeling : Compare DFT-calculated activation energies with experimental data to validate proposed mechanisms .

Advanced: What methodologies are recommended for analyzing the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes (e.g., cytochrome P450 isoforms) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with high precision .
  • Cellular assays : Test cytotoxicity and membrane permeability in HEK293 or HepG2 cell lines using fluorescence-based probes .

Advanced: How should researchers address discrepancies in reported spectral data for bicyclo[2.2.2]octane derivatives?

Answer:

  • Cross-validation : Compare NMR data across multiple solvents (CDCl3, DMSO-d6) to identify solvent-induced shifts .
  • Crystallographic validation : Resolve conflicting assignments by correlating X-ray structures with computational NMR predictions (e.g., ACD/Labs or MestReNova) .
  • Collaborative databases : Submit raw spectral data to repositories like PubChem or ChemSpider for peer verification .

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